Ethylmethylsilane

Description

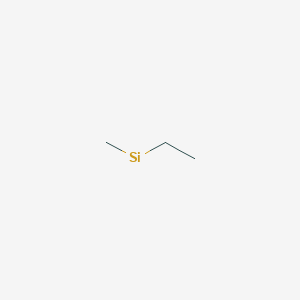

Structure

2D Structure

Properties

Molecular Formula |

C3H8Si |

|---|---|

Molecular Weight |

72.18 g/mol |

InChI |

InChI=1S/C3H8Si/c1-3-4-2/h3H2,1-2H3 |

InChI Key |

DRTMJRUYUMAHMS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si]C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethylmethylsilane and Its Functionalized Analogues

Novel Approaches to Si-C Bond Formation for Ethylmethylsilane Synthesis

The creation of the silicon-carbon bond is the cornerstone of organosilane synthesis. Traditional methods such as Grignard reactions and Wurtz-Fittig couplings have been refined, and newer catalytic strategies have emerged, offering greater efficiency and selectivity.

A foundational method for synthesizing alkylsilanes is the Grignard reaction. This approach involves the reaction of an organomagnesium halide with a halosilane. google.comorganic-chemistry.orggoogle.comorganicchemistrytutor.com For instance, the synthesis of ethyltrimethylsilane (B1207187), a close analogue of this compound, is achieved by reacting a Grignard reagent, ethylmagnesium halide, with trimethylchlorosilane. google.com This method can be adapted for this compound by using methyldichlorosilane (B44661) or a related precursor. A patented method for ethyltrimethylsilane synthesis highlights the use of high-boiling-point ethers as solvents to enhance safety and simplify the purification process through fractional distillation. google.com

The Wurtz-Fittig reaction, one of the earliest methods for forming Si-C bonds, involves the coupling of an aryl or alkyl halide with a chlorosilane in the presence of a metal like sodium. scholaris.caias.ac.inwikipedia.orglscollege.ac.inscribd.com While historically significant, this reaction often suffers from side reactions and has been somewhat superseded by more efficient methods. wikipedia.orglscollege.ac.in

More modern approaches focus on catalytic reactions that offer higher yields and better control.

Catalytic Coupling Reactions in this compound Synthesis

Catalytic cross-coupling reactions are powerful tools for constructing C-C bonds and have been extended to Si-C bond formation. organic-chemistry.org The Hiyama coupling, for example, involves the palladium-catalyzed reaction of organosilanes with organic halides. organic-chemistry.org Activation of the silane (B1218182) with a fluoride (B91410) source or base is typically required to facilitate transmetalation to the palladium center. organic-chemistry.org

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like an alkene or alkyne, is a highly atom-economical method for creating Si-C bonds. encyclopedia.pubtripod.com The reaction is typically catalyzed by transition metal complexes, particularly those of platinum and rhodium. tripod.comgoogle.comrsc.org A notable example is the synthesis of ethylsilane (B1580638) through the hydrosilylation of ethylene (B1197577) with silane, a reaction that can be catalyzed by zirconium dioxide (ZrO2). researchgate.net Theoretical studies on model systems, such as the hydrosilylation of ethylene with trimethylsilane (B1584522) catalyzed by rhenium complexes, provide insight into the reaction mechanism, which is proposed to involve the insertion of the alkene into the metal-hydride bond. encyclopedia.pubmdpi.com

| Catalyst System | Reactants | Product | Key Features |

| ZrO2 | Ethylene, Silane | Ethylsilane | High catalytic activity for hydrosilylation. researchgate.net |

| Rhenium mono-nitrosyl complex | Ethylene, Trimethylsilane (model) | Ethyltrimethylsilane | Theoretical studies suggest a mechanism involving insertion of ethylene into the Re-H bond. encyclopedia.pubmdpi.com |

| Iron(0) complexes | Ethylene, HSiMe2Ph | Ethyl(dimethyl)phenylsilane | Catalyst prepared from an iron carbonyl compound and a ligand. google.com |

This table presents examples of catalytic systems used for the synthesis of ethylsilanes via hydrosilylation.

Stereoselective Synthesis of Chiral this compound Precursors

The synthesis of chiral organosilanes, where the silicon atom is a stereocenter, is a significant challenge in synthetic chemistry. rsc.org Enantioenriched chiral silanes are valuable building blocks for the synthesis of complex molecules. nih.gov

Methodologies for the asymmetric synthesis of chiral silanes often rely on transition metal catalysis with chiral ligands. nih.govacs.org Copper-catalyzed reactions have shown considerable promise in the enantioselective synthesis of α-chiral propargylic silanes and acylsilanes. acs.orgrsc.org For instance, the conjugate addition of silylboronic esters to enyne-type unsaturated acceptors, catalyzed by a copper complex with a chiral ligand, can produce α-chiral propargylic silanes with high enantiomeric excess. acs.orgresearchgate.net While not demonstrated specifically for simple alkylsilanes like this compound, these methods establish a proof of principle for creating chiral silicon centers through catalysis.

Another strategy involves the desymmetrization of prochiral silanes. For example, a chiral nickel(II) complex can catalyze the desymmetrizing carbonyl-ene reaction of bis(methallyl)silanes to produce chiral δ-hydroxy silanes with both Si- and C-stereocenters. rsc.org Organocatalytic approaches have also been developed for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers through the desymmetrization of symmetrical bis(methallyl)silanes. nih.gov These strategies could potentially be adapted to create chiral this compound precursors from appropriately designed starting materials.

| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |

| Copper/Chiral Ligand | Conjugate addition to enynoates | α-Chiral propargylic silanes | Up to 93% ee acs.org |

| Copper/HZNU-Phos | Conjugate addition to acylsilanes | Chiral acylsilanes | Up to 85% ee rsc.org |

| Chiral Nickel(II) complex | Desymmetrizing carbonyl-ene reaction | Chiral δ-hydroxy silanes | High enantioselectivity rsc.org |

| Imidodiphosphorimidates (IDPi) | Organocatalytic desymmetrization | Si-stereogenic silyl ethers | High enantioselectivity nih.gov |

This table summarizes catalytic systems for the enantioselective synthesis of various chiral silanes, with potential applicability to this compound precursors.

Strategies for Functionalization and Derivatization

The introduction of functional groups into the this compound framework opens up a vast chemical space for the development of new materials and molecules with specific properties.

Synthesis of this compound Derivatives with Diverse Functionalities

Functionalized this compound derivatives can be prepared through various synthetic routes. A specific example is the synthesis of bis(4-(4-aminophenoxy)phenyl)this compound. This complex molecule was synthesized via a multi-step process starting from the nucleophilic aromatic halogen displacement of 1-fluoro-4-nitrobenzene (B44160) with bis(4-hydroxyphenyl)this compound, followed by the reduction of the dinitro compound to the diamine. researchgate.net This diamine was then used in the direct polycondensation with dicarboxylic acids to form aromatic poly(ether-amide)s containing the this compound moiety. researchgate.net Such polymers exhibit interesting properties, including the spontaneous formation of microporous films. researchgate.net

Photo-Activated Synthetic Pathways for Silane Functionalization

Photo-activated methods offer a mild and often highly selective means of functionalizing organic molecules, including silanes. nih.govnih.govrsc.orgsioc-journal.cn These reactions are typically initiated by the absorption of light by a photocatalyst, which then engages in an energy or electron transfer process to activate the substrate. oaepublish.comrsc.orgbeilstein-journals.org

One prominent strategy involves the use of a photocatalyst to generate radical intermediates from silanes. For example, eosin (B541160) Y, a well-known organic dye, can act as a hydrogen atom transfer (HAT) photocatalyst. sioc-journal.cn Upon irradiation, it can abstract a hydrogen atom from a hydrosilane, generating a silyl radical. This reactive intermediate can then participate in a variety of bond-forming reactions.

Another approach utilizes photoremovable protecting groups. In this strategy, a functional group on a silane is masked with a protecting group that can be cleaved upon exposure to light, revealing the reactive functionality at a desired time and location.

Mechanistic Insights into this compound Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.

The Grignard reaction is generally understood to proceed via nucleophilic attack of the organomagnesium species on the electrophilic silicon center of a halosilane. organic-chemistry.org The Wurtz-Fittig reaction is thought to involve radical intermediates, generated from the reaction of the halides with the sodium metal, or organosodium species. lscollege.ac.in

In catalytic hydrosilylation, the Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed reactions. tripod.com This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally reductive elimination of the product. tripod.com Theoretical studies on rhenium-catalyzed hydrosilylation of ethylene also point to an insertion mechanism. encyclopedia.pubmdpi.com

Mechanistic investigations into photocatalytic functionalization often reveal the involvement of radical species. For instance, in photocatalytic C-H functionalization of alkanes, a process analogous to potential silane functionalization, the reaction can be initiated by a photoexcited catalyst generating a halogen radical, which then abstracts a hydrogen atom from the alkane to form an alkyl radical. nih.gov This radical can then undergo further reactions to form the final product. Cyclic voltammetry experiments can be used to probe the redox potentials of the species involved and support the proposed electron transfer steps in the photocatalytic cycle. icbms.fr

Examination of Transition States in Synthetic Reactions

The synthesis of this compound and its functionalized analogues involves complex reaction pathways that are governed by the energetic landscape of the participating molecules. Central to understanding these reaction mechanisms is the examination of transition states—the highest energy structures along the reaction coordinate that connect reactants to products. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the geometries and energies of these transient species.

A detailed conformational analysis is a prerequisite for identifying relevant transition states. For functionalized analogues such as ethylmethylsilanediol (EMSD), a compound closely related to this compound, computational studies have identified multiple stable conformations (minima on the potential energy surface) that arise from the rotational freedom of the alkyl side chain and the hydroxyl groups. researchgate.net The relative stability of these conformers is dictated by subtle intramolecular interactions, including the anomeric effect, which involves the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals (σ*) of adjacent Si-C or Si-O bonds. researchgate.netuco.es

Natural Bond Orbital (NBO) analysis is employed to quantify these interactions and rationalize the stability order of the conformers. researchgate.net For instance, in the case of EMSD, the occupation of the σ* antibonding orbital of a Si-O bond is correlated with the lengthening of that same bond, providing insight into the electronic factors that stabilize or destabilize a particular geometry. researchgate.netuco.es

Table 1: Calculated NBO Data for Ethylmethylsilanediol (EMSD) Conformers

This table illustrates how electronic populations in bonding and antibonding orbitals, calculated via NBO analysis, correlate with the geometric parameters and stability of different conformers of a functionalized this compound analogue. Such analysis is foundational to understanding the potential energy surface on which synthetic reactions occur.

Data derived from computational studies on ethylmethylsilanediol. researchgate.netuco.es

Transition states in silane chemistry often involve hypervalent silicon centers. libretexts.org For example, nucleophilic substitution at the silicon atom, a common step in the synthesis of functionalized silanes, can proceed through a pentacoordinated trigonal bipyramidal transition state, analogous to the S\sub>N2 mechanism at a carbon center. libretexts.orgwayne.edu The energy of this transition state, and thus the rate of the reaction, is highly sensitive to the steric bulk and electronic properties of the substituents attached to the silicon atom. wayne.edu Theoretical calculations are crucial for mapping the minimum energy path from the reactant-nucleophile complex, through the transition state, to the final product. faccts.de

Kinetics and Thermodynamics of this compound Formation

The feasibility and rate of a chemical synthesis are governed by the principles of thermodynamics and kinetics, respectively. For the formation of this compound, thermodynamic data dictate the position of equilibrium, while kinetic parameters determine how quickly that equilibrium is reached.

Thermodynamics

The primary thermodynamic quantity of interest is the standard Gibbs free energy of formation (ΔG°f), which combines the enthalpy of formation (ΔH°f) and the entropy of formation (ΔS°f). A negative ΔG°f indicates a thermodynamically favorable reaction. High-level ab initio quantum chemical methods, such as the W1X-1 composite method, provide highly accurate calculations of these thermochemical properties for organosilicon species. nih.govacs.org While direct experimental calorimetric data for this compound is scarce, these computational methods allow for the establishment of a reliable benchmark database. nih.gov

Table 2: Calculated Standard Gas-Phase Enthalpies of Formation (ΔfH°₂₉₈K) for Selected Organosilanes

This table presents high-level computational data for the enthalpies of formation of ethylsilane and related compounds, which are fundamental to assessing the thermodynamic viability of synthetic routes.

Computational and Theoretical Investigations of Ethylmethylsilane

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations have proven to be an invaluable tool in elucidating the molecular structure, conformational preferences, and electronic properties of ethylmethylsilane. These computational approaches provide detailed insights that complement and often guide experimental studies.

A variety of computational methods have been employed to study organosilicon compounds, including this compound. uco.es Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods are prominent in this field. conicet.gov.ar DFT, in particular, has become a popular and versatile method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org For calculations involving this compound, hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently used in conjunction with various basis sets such as 6-31G*, 6-311++G**, and aug-cc-pVTZ. researchgate.netaip.org These theoretical models allow for the prediction of molecular behavior based on quantum mechanical principles without relying on empirical parameters. stackexchange.com

Geometry optimizations are a fundamental aspect of these calculations, where the goal is to find the lowest energy arrangement of the atoms. conicet.gov.ar These optimizations are often performed using tight convergence criteria to ensure a high degree of accuracy. researchgate.net The choice of the exchange-correlation functional and basis set can influence the accuracy of the results, with hybrid functionals like B3LYP often providing a significant improvement over local and semi-local functionals for determining vibrational frequencies and bond lengths. aip.org

The flexibility of the ethyl group in this compound gives rise to different spatial arrangements known as conformers. A thorough conformational analysis is crucial for understanding the molecule's properties and is often a preliminary step for vibrational assignments. uco.esresearchgate.net This analysis involves mapping the potential energy surface (PES) of the molecule. researchgate.net The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. chemshell.org

For related molecules like ethylmethylsilanediol, relaxed scans of dihedral angles are performed to identify energy minima, which correspond to stable conformers. researchgate.net For instance, studies on similar molecules have identified multiple conformations, such as those arising from the different arrangements of the ethyl group. researchgate.net The relative energies of these conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution equation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. sci-hub.se

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a localized picture of bonding, which is consistent with the intuitive Lewis structure concept. faccts.de NBO analysis is instrumental in rationalizing the stability of different conformers by examining delocalization effects and hyperconjugative interactions. researchgate.netwikipedia.org

In studies of related organosilicon compounds, NBO calculations have been used to explain the relative stabilities of different conformers. researchgate.net This is achieved by analyzing the occupancies of bonding and antibonding orbitals. For example, the interaction between a filled bonding orbital (a donor) and an empty antibonding orbital (an acceptor) leads to stabilization. wikipedia.org The extent of these donor-acceptor interactions can be quantified to explain the observed conformational preferences and geometric parameters. researchgate.net For instance, in a related silanediol, the stability of certain conformers is justified by the stabilization derived from the anomeric effect, which is a type of hyperconjugative interaction. uco.esresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Vibrational Spectroscopy: Theoretical Prediction and Experimental Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of molecules. numberanalytics.combruker.com When combined with theoretical predictions from quantum chemical calculations, it allows for a detailed and accurate assignment of vibrational modes.

Infrared and Raman spectra provide a "fingerprint" of a molecule, with each peak corresponding to a specific vibrational motion of the atoms. intertek.commdpi.com IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. bruker.comupc.edu

For a comprehensive analysis, experimental IR and Raman spectra are often recorded and then compared with theoretical spectra generated from quantum chemical calculations, typically at the DFT level. uco.esresearchgate.net The theoretical calculations provide predicted vibrational frequencies and intensities, which are crucial for assigning the observed spectral bands to specific normal modes of vibration. researchgate.net For example, in the study of ethylmethylsilanediol, the IR and Raman spectra were thoroughly analyzed and assigned with the support of DFT calculations. uco.esresearchgate.net This correlative approach is essential for understanding the vibrational characteristics of the different conformers present in a sample. researchgate.net The analysis of vibrational spectra can also provide information about intermolecular interactions in the solid state. researchgate.net

Below is a table summarizing the types of computational and spectroscopic analyses performed on this compound and related compounds.

| Analysis Type | Method/Technique | Information Obtained |

| Molecular Structure | Ab Initio (MP2), DFT (B3LYP) | Optimized geometry, bond lengths, bond angles |

| Conformational Analysis | Potential Energy Surface (PES) Scan | Identification of stable conformers, relative energies |

| Electronic Properties | Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gap, reactivity insights |

| Bonding and Stability | Natural Bond Orbital (NBO) Analysis | Electron density distribution, hyperconjugative interactions, stability of conformers |

| Vibrational Analysis | Infrared (IR) and Raman Spectroscopy | Vibrational frequencies, functional group identification |

| Vibrational Assignment | Correlation of Experimental and Theoretical Spectra | Assignment of spectral bands to specific vibrational modes |

Reactivity and Mechanistic Investigations of Ethylmethylsilane Transformations

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of alkylsilanes, including ethyl-substituted silanes, is a complex process involving multiple reaction steps, including primary bond cleavages and subsequent secondary reactions. These processes are highly dependent on conditions such as temperature and pressure.

The initial steps in the thermal decomposition of ethyl-substituted silanes involve the cleavage of the weakest bonds in the molecule. For compounds analogous to ethylmethylsilane, such as ethylsilane (B1580638) and tetraethylsilane, several primary dissociation channels have been identified through experimental and theoretical studies. researchgate.netresearchgate.net

Studies on ethylsilane (EtSiH₃) decomposition under shock tube conditions (1080–1245 K) have shown that the primary dissociation reactions are dominated by two main pathways capes.gov.br:

1,1-H₂ Elimination: This process involves the elimination of a molecule of hydrogen from the silicon atom, yielding an ethylsilylene intermediate (EtSiH). This is a major pathway for many monosubstituted silanes. lookchem.comdtic.mil

C₂H₅SiH₃ → C₂H₅SiH + H₂

1,2-H₂ Elimination (or β-hydride elimination): This pathway is also considered, leading to the formation of ethylene (B1197577) and silane (B1218182).

Si-C Bond Homolysis: Cleavage of the silicon-carbon bond to form an ethyl radical and a silyl (B83357) radical. For tetraethylsilane, Si-C bond fission is the principal initiation reaction, producing triethylsilyl and ethyl radicals. researchgate.netresearchgate.net

C-H and Si-H Bond Fission: These are generally considered less significant primary channels compared to H₂ elimination and Si-C cleavage.

The relative importance of these channels is temperature-dependent. For instance, in the pyrolysis of tetraethylsilane, Si-C bond fission is the dominant primary step. researchgate.net In contrast, for ethylsilane at lower temperatures (695–748 K), 1,1-H₂ elimination to form ethylsilylene is the key initiating step. acs.org The activation energy for the 1,1-H₂ elimination from ethylsilane has been estimated to be approximately 64-66 kcal/mol. capes.gov.brlookchem.comaip.org

| Reaction Channel | Products | Typical Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,1-H₂ Elimination | Ethylsilylene (C₂H₅SiH) + H₂ | ~65-67 | capes.gov.braip.org |

| Ethane Elimination | Silylene (SiH₂) + Ethane (C₂H₆) | Minor Pathway | capes.gov.br |

| Si-C Bond Fission | Ethyl Radical (•C₂H₅) + Silyl Radical (•SiH₃) | Minor Pathway | capes.gov.br |

The highly reactive species generated in the primary dissociation steps, such as silylenes and radicals, undergo rapid secondary reactions to form stable end-products. researchgate.net These reactions often involve complex chain mechanisms. lookchem.comdtic.mil

For ethyl-substituted silanes, the key secondary reaction pathways include:

Isomerization and Decomposition of Ethylsilylene: The ethylsilylene (EtSiH) formed from 1,1-H₂ elimination can undergo further reactions. A significant pathway is its decomposition into ethylene (C₂H₄) and silylene (SiH₂). capes.gov.brlookchem.com Another competing reaction is the isomerization of ethylsilylene to vinylsilane (CH₂=CHSiH₃). lookchem.comacs.org

Radical Reactions: Radicals produced from homolytic bond cleavage, such as ethyl and silyl radicals, participate in a cascade of secondary reactions. For example, the trimethylsilyl (B98337) radical (Me₃Si•), formed during tetramethylsilane (B1202638) (TMS) pyrolysis, can decompose further by losing a hydrogen atom to form a silene (Me₂Si=CH₂) or by losing another methyl radical to form a silylene (Me₂Si:). researchgate.netrsc.org These intermediates then undergo further isomerizations and eliminations. rsc.org

Silylene Insertion and Addition: Silylene (SiH₂) is highly reactive and can insert into Si-H bonds of other silane molecules or add to double bonds. lookchem.comdtic.mil When an olefin like propylene (B89431) is present, it can trap the silylene, forming products like n-propylsilane and sec-propylsilane. lookchem.com

Biradical Combination: In the decomposition of some organosilanes, radical combination reactions can lead to larger molecules. For instance, the reaction between methyl and trimethylsilylmethyl radicals can form ethyltrimethylsilane (B1207187). cdnsciencepub.com

The final observed stable products from the pyrolysis of ethylsilanes typically include ethylene, hydrogen, and silane, along with smaller amounts of methane, ethane, and acetylene. researchgate.netacs.org At higher temperatures, solid deposits containing silicon and carbon are also formed. researchgate.net

| Reactant Intermediate | Reaction Type | Products | Reference |

|---|---|---|---|

| Ethylsilylene (C₂H₅SiH) | Decomposition | Ethylene (C₂H₄) + Silylene (SiH₂) | capes.gov.brlookchem.com |

| Ethylsilylene (C₂H₅SiH) | Isomerization | Vinylsilane (CH₂=CHSiH₃) | lookchem.comacs.org |

| Triethylsilyl Radical (•SiEt₃) | β-hydride elimination | Diethylsilylene (:SiEt₂) + Ethane (C₂H₆) | researchgate.net |

| Triethylsilyl Radical (•SiEt₃) | Si-C Bond Fission | Diethylsilane (HSiEt₂) + Ethylene (C₂H₄) | researchgate.netresearchgate.net |

Primary Dissociation Channels

Catalytic Reactions Involving this compound

This compound can participate in various catalytic transformations, which provide controlled and efficient routes to valuable organosilicon compounds.

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, most commonly a C=C double bond. wikipedia.org This reaction is typically catalyzed by transition metal complexes, particularly those of platinum. wikipedia.orglibretexts.org Two primary mechanisms are widely accepted for this process: the Chalk-Harrod mechanism and the modified Chalk-Harrod mechanism. numberanalytics.com

Chalk-Harrod Mechanism: This was the first widely accepted mechanism for hydrosilylation. libretexts.orgnumberanalytics.com It involves the following key steps:

Oxidative Addition: The hydrosilane (e.g., this compound) adds to the low-valent metal center (e.g., Pt(0)), breaking the Si-H bond and forming a metal-hydride-silyl complex (e.g., LₙPt(H)(SiMeEtH)). libretexts.orgnumberanalytics.com

Olefin Coordination: The alkene substrate coordinates to the metal complex.

Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This is a crucial step that determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). wikipedia.org

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination, forming a C-Si bond in the final product and regenerating the active metal catalyst. libretexts.orgcapes.gov.br

Modified Chalk-Harrod Mechanism: A variation of the original mechanism proposes a different insertion step. numberanalytics.comresearchgate.net

Oxidative Addition & Olefin Coordination: These steps are similar to the original mechanism.

Migratory Insertion: In this modified pathway, the alkene inserts into the metal-silyl (M-Si) bond rather than the metal-hydride bond. libretexts.orgresearchgate.net

Reductive Elimination: The final step is the reductive elimination of a C-H bond, which can lead to vinylsilane byproducts, before the formation of the alkylsilane product. libretexts.org

Theoretical studies on platinum-catalyzed hydrosilylation of ethylene suggest that the Chalk-Harrod mechanism is generally favored, as the activation barrier for alkene insertion into the Pt-H bond is significantly lower than for insertion into the Pt-Si bond. capes.gov.br

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. catalysis.blog This strategy has been applied to radical group transfer reactions involving organosilanes. acs.orgchemrxiv.org While direct examples with this compound are not prominent, the mechanism can be generalized from studies on similar vinyl and alkynyl silanes. acs.org

A plausible mechanism for a photoredox-catalyzed radical group transfer involving a silane tether proceeds as follows acs.org:

Photocatalyst Excitation: A photocatalyst (e.g., an Iridium complex) absorbs visible light and is promoted to an excited state (PC*). catalysis.blog

Radical Generation: The excited photocatalyst interacts with a radical precursor, typically an alkyl halide (R-I), via SET. This can occur through oxidative or reductive quenching of the photocatalyst. For instance, the excited photocatalyst can reduce the alkyl halide to generate an alkyl radical (R•).

Radical Addition: The generated alkyl radical adds to the unsaturated group tethered to the silicon atom of the silane acceptor molecule.

Fragmentation: The resulting intermediate undergoes a fragmentation step. In the context of group transfer, this often involves a cyclization followed by a ring-opening fragmentation that cleaves a C-Si or other labile bond, effectively transferring the original unsaturated group to the alkyl radical. acs.orgchemrxiv.org

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.

This approach allows for the formation of C-C bonds by transferring functional groups from a silicon scaffold to sp³-hybridized carbon centers derived from radical precursors. acs.org

The activation and cleavage of the generally inert carbon-silicon (C-Si) bond is a significant challenge in synthetic chemistry. nih.govresearchgate.net Transition metal catalysis offers a powerful tool to achieve this transformation, enabling the synthesis of complex organosilicon compounds. researchgate.netsioc-journal.cn While unstrained Si-C(sp³) bonds, like those in this compound, are particularly difficult to cleave, catalytic methods are emerging. nih.gov

The primary mode of activation involves the oxidative insertion of a transition metal center (e.g., Pd, Rh, Ni) into the C-Si bond. nih.govresearchgate.net This process is often facilitated in substrates where ring strain provides a thermodynamic driving force, such as in silacyclobutanes. sioc-journal.cn However, examples involving unstrained systems are being developed. nih.gov

A general catalytic cycle for C-Si bond activation can be described as:

Oxidative Addition/Insertion: A low-valent transition metal complex inserts into the C(sp³)-Si bond of the silane. This is often the rate-limiting step and can be challenging for unstrained bonds. nih.gov DFT calculations suggest this can proceed through the formation of a higher-valent metal species (e.g., Pd(IV)). nih.gov

Intermediate Formation: This insertion generates a metal complex with both alkyl and silyl ligands.

Further Reaction: This intermediate can then undergo various transformations, such as migratory insertion of another substrate (like an alkyne) or reductive elimination to form new C-C or C-Si bonds. researchgate.net For example, palladium-catalyzed reactions have shown the cleavage of a Si-CH₃ bond followed by intramolecular C(sp²)-Si coupling to form benzosilole derivatives. researchgate.net

Catalyst Regeneration: The cycle is closed by a final step that regenerates the active catalyst.

Recent research has demonstrated the palladium-catalyzed activation of a Si-C(sp³) bond by the insertion of a metal-C(sp³) species, leading to the formation of new C(sp³)-Si bonds and the construction of spirosilacycles. nih.gov This indicates a growing potential for the selective functionalization of robust alkylsilanes like this compound.

Radical Group Transfer Reactions Driven by Photoredox Catalysis

Organosilane Coupling and Addition Reactions

This compound, as a member of the organosilane family, participates in a variety of coupling and addition reactions that are fundamental to synthetic organic chemistry. Its reactivity is primarily centered around the silicon-hydrogen bond, which can be activated to function as a hydride donor or participate in transition-metal-catalyzed processes.

Lewis Basic Salt-Promoted Arylation and Related Coupling

A key transformation involving organosilanes is the palladium-catalyzed cross-coupling reaction with organic halides, commonly known as the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction forms carbon-carbon bonds by coupling an organosilane with an aryl, alkenyl, or alkyl halide or pseudohalide. wikipedia.orgorganic-chemistry.org A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a Lewis basic salt such as a fluoride (B91410) source, to facilitate the process. wikipedia.org

The mechanism is initiated by the activation of the organosilane, such as this compound, with a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org This activation step is essential for polarizing the silicon-carbon bond. The fluoride ion attacks the silicon center, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is significantly more nucleophilic than the starting tetracoordinate silane, rendering it capable of undergoing transmetalation with the palladium(II) center in the catalytic cycle. wikipedia.orgnih.gov The catalytic cycle itself involves the standard steps of oxidative addition of the organic halide to a Pd(0) complex, followed by the turnover-limiting transmetalation with the activated silicate, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

While organosilanes bearing electron-withdrawing groups (e.g., fluoro or alkoxy substituents) on the silicon atom often exhibit enhanced reactivity, alkylsilanes like this compound are also viable substrates for these transformations. organic-chemistry.org The stability, low toxicity, and ease of handling of organosilanes make Hiyama coupling an attractive alternative to other cross-coupling methods. organic-chemistry.org

General Scheme for Lewis Basic Salt-Promoted Arylation:

In this representative scheme, R is an aryl group, X is a halide (I, Br, Cl), and R' represents a transferable group attached to the this compound core.

Silane-Induced Deprotection and Related Transformations

This compound, analogous to the widely used triethylsilane, serves as a mild reducing agent capable of inducing deprotection and other reductive transformations. msu.edu Its utility stems from its ability to act as a hydride (H⁻) donor, particularly in the presence of a strong Lewis or Brønsted acid, which activates the substrate. This process is often referred to as ionic hydrogenation. msu.edu

This reactivity is frequently harnessed for the deprotection of functional groups. For instance, silyl ethers, which are common protecting groups for alcohols, can be cleaved under specific conditions involving a hydrosilane. harvard.edugelest.com More broadly, this compound can be used in the reductive deprotection of various groups that can be converted into a stabilized carbocation upon protonation or Lewis acid coordination. This includes the cleavage of ethers and the reduction of certain carbonyl functionalities as part of a deprotection sequence. msu.eduorganic-chemistry.orgwillingdoncollege.ac.in

The combination of a trialkylsilane and an acid can selectively reduce aldehydes and ketones to the corresponding silyl ethers, which upon workup yield alcohols. rsc.org Furthermore, this system is effective for the deprotection of acid-labile groups, where the silane serves to trap the resulting carbocationic intermediate. For example, triethylsilane is used in conjunction with acids to deprotect Boc-amines and benzyl (B1604629) ethers. msu.edudavuniversity.org The chemoselectivity of these reactions allows for the deprotection of one functional group while others, which are stable to the acidic conditions but not reducible, remain intact. nih.gov

| Protected Functional Group | Reagent System (Analogous to this compound) | Deprotected Product | Reference(s) |

| tert-Butyl (OtBu) Ethers/Esters | Triethylsilane / Lewis or Brønsted Acid | Corresponding Alcohol/Acid | organic-chemistry.org |

| Benzyl Ethers | Triethylsilane / Acid | Corresponding Alcohol | davuniversity.org |

| N-Boc Carbamates | Triethylsilane / Acid | Corresponding Amine | msu.edu |

| Acetals/Ketals | Triethylsilane / Lewis Acid | Corresponding Alcohol/Diol | msu.edu |

| Aldehydes/Ketones (Reductive) | Triethylsilane / Acid | Corresponding Alcohol | rsc.org |

Stereochemical Aspects of this compound Reactivity

This compound is an achiral molecule as it does not possess a stereogenic center. However, its reactions can have significant stereochemical implications, particularly when interacting with prochiral substrates or when used in conjunction with chiral catalysts. The stereochemical outcome of its reactions, such as hydrosilylation, is dictated by the reaction mechanism and the nature of the catalyst and substrate involved. lumenlearning.com

In the context of hydrosilylation—the addition of a Si-H bond across a double or triple bond—the stereochemistry of the addition can be either syn or anti. mnstate.edu In a syn-addition, the silicon and hydrogen atoms add to the same face of the multiple bond, whereas in an anti-addition, they add to opposite faces. The specific stereochemical pathway is often controlled by the choice of transition metal catalyst. msu.eduethernet.edu.et

When this compound reacts with a prochiral substrate, such as an unsymmetrically substituted ketone or alkene, a new stereocenter can be created. In the absence of any chiral influence, the reaction will typically produce a racemic mixture of enantiomers, as the attack of the silane from either face of the prochiral center is equally probable. lumenlearning.comchemistrysteps.com

However, diastereoselectivity can be observed in reactions with substrates that already contain a stereocenter. For example, the reduction of a substituted cyclic ketone, like 4-tert-butylcyclohexanone, with analogous silanes shows preferential formation of one diastereomer over the other, depending on the catalyst and reaction conditions that favor either axial or equatorial attack. msu.edu

Furthermore, this compound can be employed in enantioselective synthesis through asymmetric catalysis. By using a chiral transition metal complex as the catalyst, it is possible to favor the formation of one enantiomer over the other during reactions like hydrosilylation. tum.desioc-journal.cn The chiral ligands coordinated to the metal center create a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate, leading to an optically active product. nih.govrsc.org While much of the literature focuses on more complex silanes, the principles of asymmetric hydrosilylation are broadly applicable. researchgate.net

Applications of Ethylmethylsilane in Advanced Chemical Synthesis and Materials Science

Ethylmethylsilane as a Precursor in Organic Synthesis

Organosilanes are valued for their unique reactivity, and this compound derivatives are instrumental as starting materials for more complex chemical structures.

In chemistry, a building block is a chemical compound whose molecules possess reactive functional groups that allow for the modular assembly of more complex architectures. wikipedia.org this compound derivatives exemplify this concept, serving as foundational units for creating sophisticated monomers used in polymer synthesis.

For instance, dichlorothis compound can be reacted with p-bromotoluene to yield bis(4-methylphenyl)this compound. researchgate.net This product can then be subjected to oxidation to create the diacid, bis(4-carboxyphenyl)this compound, or reduced to form the corresponding dialcohol, bis(4-hydroxymethylphenyl)this compound. researchgate.net These resulting diacids and dialcohols are not end products but are themselves specialized monomers, or building blocks, designed for incorporation into long-chain polymers like polyesters. researchgate.net Similarly, bis(4-hydroxyphenyl)-ethylmethylsilane has been synthesized and used as a diphenolic monomer for creating polycarbonates and polythiocarbonates. researchgate.net The ethylmethylsilyl group in these building blocks is specifically included to impart desired properties, such as solubility and thermal stability, to the final material.

Silanes, particularly those with silicon-hydride (Si-H) bonds, can act as mild reducing agents in various synthetic transformations. msu.eduorganic-chemistry.org For example, triethylsilane is widely used for the reduction of functional groups like carbonyls and for ionic hydrogenations. msu.edu While specific research detailing this compound itself as a common standalone reagent in such transformations is limited, its functionalized derivatives are key reagents.

The reactivity of the Si-H bonds in this compound allows it to participate in hydrosilylation reactions, where it adds across double or triple bonds, a fundamental transformation in organosilicon chemistry. msu.edu Furthermore, derivatives like dichlorothis compound act as critical reagents in Grignard reactions to produce precursors for polymerization, as seen in the synthesis of bis(4-methylphenyl)this compound. researchgate.net The strategic use of these silane (B1218182) derivatives as reagents enables the precise construction of monomers with tailored properties.

Building Blocks for Complex Molecule Construction

Integration into Polymer and Macromolecular Systems

The incorporation of silicon-containing moieties into polymers can significantly alter their properties, leading to advanced materials with enhanced thermal stability, solubility, and mechanical performance.

Research has demonstrated the successful synthesis of polyesters containing this compound units within the polymer backbone. researchgate.net In one study, bis(4-carboxyphenyl)this compound was used as a diacid monomer and polymerized with various aliphatic dialcohols. researchgate.net The resulting polyesters were generally soluble in polar aprotic solvents like DMSO and DMF. researchgate.net

Another study describes the synthesis of polycarbonates and polythiocarbonates using bis(4-hydroxyphenyl)-ethylmethylsilane as the monomer. researchgate.net These polymers were synthesized under phase-transfer conditions and characterized by various spectroscopic methods. researchgate.net The inclusion of the this compound group is a deliberate design choice to modify the polymer's final characteristics.

| Polymer Name | Monomer 1 (Diacid) | Monomer 2 (Dialcohol) | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (TDT) | Residual Weight at 900°C |

|---|---|---|---|---|---|

| PE-2 | bis(4-carboxyphenyl)this compound | bis(4-hydroxymethylphenyl)dimethylsilane | 63°C | 364°C | 37% |

| PE-4 | bis(4-carboxyphenyl)this compound | bis(4-hydroxymethylphenyl)this compound | 66°C | 366°C | 35% |

Cross-linking is a critical process for converting linear or branched polymers into a three-dimensional network, which enhances mechanical strength and thermal resistance. In silicone chemistry, silanes with hydrolyzable groups are frequently used as cross-linking agents. cfmats.comsinosil.com The general mechanism involves the hydrolysis of the silane's reactive groups (like alkoxy or acetoxy groups) to form silanols (Si-OH). These silanols then undergo condensation reactions with each other or with hydroxyl groups on the polymer chains, forming stable siloxane (Si-O-Si) bridges. sinosil.comethz.ch

While this compound itself is not typically used as a primary cross-linker, its functionalized derivatives, such as those containing chloro or alkoxy groups (e.g., dichlorothis compound), are precursors for polymers that can be cross-linked. researchgate.netopenarchives.gr For example, a polymer chain end-capped with an ethylmethylsilyl group containing hydrolyzable functionalities can react with moisture to form a cross-linked network, a common curing mechanism in room-temperature-vulcanized (RTV) silicone sealants. sinosil.comhengdasilane.com The presence of both ethyl and methyl groups on the silicon atom can influence the reactivity and the properties of the final cross-linked material.

Synthesis of Silane-Modified Polymers (e.g., Polyesters with Silarylene Moieties)

Surface Functionalization and Interface Chemistry

The modification of surfaces at the molecular level is essential for controlling properties like adhesion, wettability, and biocompatibility. Silanes are widely employed for surface functionalization, particularly on substrates rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides. ethz.chnih.gov

The process, known as silanization, involves the reaction of silanes with surface hydroxyl groups. ethz.ch Typically, the silane's hydrolyzable groups first react with trace amounts of water to form reactive silanol (B1196071) intermediates. These silanols then condense with the surface -OH groups, forming a covalent Si-O-Substrate bond. ethz.ch Subsequent lateral condensation between adjacent silane molecules can form a durable, cross-linked siloxane network on the surface. ethz.ch

Although specific studies focusing solely on this compound for surface functionalization are not prominent in the provided literature, the fundamental principles of interface chemistry apply. youtube.com An appropriately functionalized this compound derivative, for example, one containing trialkoxysilyl groups, could be used to create self-assembled monolayers. The ethyl and methyl groups would then form the new outermost surface, influencing its hydrophobic character and interaction with the surrounding environment. This approach is used to tailor the interface chemistry for applications ranging from chromatography to biomedical implants. nih.govbogazici.edu.tr

Grafting of this compound Derivatives onto Inorganic Substrates

The process of grafting involves covalently bonding molecules onto a substrate surface to alter its chemical and physical properties. Silane coupling agents are frequently used for this purpose on inorganic materials, which typically possess surface hydroxyl (-OH) groups that can react with the silane. nih.govevonik.com This surface modification is a key strategy for improving the interface between inorganic fillers and organic polymer matrices, preventing nanoparticle aggregation, and introducing new functionalities. nih.gov

The modification of silica and other inorganic oxide surfaces often involves reactions that target surface silanol groups (Si-OH) or strained siloxane rings. google.com this compound derivatives, particularly those with reactive groups like chloro or alkoxy moieties, can be effectively grafted onto these substrates. A notable example is Dichloro(1-((chloromethyl)phenyl)ethyl)methylsilane, an organosilane derivative that can be used for surface modification of materials for applications such as biomedical devices. ontosight.ai The reaction of such derivatives with the inorganic surface leads to the formation of stable, covalent Si-O-Substrate bonds.

The effectiveness of the grafting process depends significantly on the reaction conditions. Traditional methods involve deposition from a wet alcoholic solution; however, this can sometimes lead to the formation of uncontrolled, polycondensed structures on the nanoparticle surface. doi.org Advanced techniques, such as using supercritical carbon dioxide (SCCO2) as a solvent, offer an anhydrous environment that favors the formation of uniform, self-assembled monolayers. This approach provides a more effective way to functionalize individual nanoparticles by enhancing the diffusion of the silane molecules. doi.org

Table 1: Examples of Substrate Modification with Silane Derivatives

| Inorganic Substrate | Silane Type/Derivative | Resulting Surface Property/Application | Reference |

| Silica Nanoparticles | Organo-H-Silanes | Control of surface adhesion | google.com |

| Metal Oxide Nanoparticles | General Silane Modifiers | Prevention of agglomeration, improved stability | nih.gov |

| Various Substrates (for biomedical devices) | Dichloro(1-((chloromethyl)phenyl)ethyl)methylsilane | Improved biocompatibility, tailored surface chemistry | ontosight.ai |

| Hydroxyapatite, Titanium Dioxide | Trialkoxysilanes | Formation of uniform monolayers (via SCCO2 method) | doi.org |

Development of Functional Coatings and Surface Modifiers

Functional coatings are designed to impart specific properties to a material's surface without altering its bulk characteristics. dakenchem.com Silanes, including derivatives of this compound, are instrumental in creating these coatings, which can offer benefits such as enhanced adhesion, abrasion resistance, and controlled wettability. evonik.comgoogle.com Functional silane compounds often act as coupling agents, forming a durable chemical bridge between an inorganic substrate and an organic coating layer. google.comgoogle.com

Alkyl silanes are particularly well-known for their ability to create hydrophobic (water-repellent) surfaces on mineral substrates like concrete, glass, or ceramic. evonik.com By reacting with the surface, they form a low-surface-energy layer. Fluoroalkyl silanes can impart both hydrophobicity and oleophobicity (oil-repellency), leading to easy-to-clean and non-stick surfaces. evonik.com this compound, as part of the alkyl silane family, contributes to these hydrophobic modifications. The resulting coatings are valuable for protecting materials from moisture and corrosion. evonik.comgoogle.com

Recent research has focused on developing hybrid sol-gel coatings that combine multiple functionalities. For instance, systems mixing different silane precursors, such as methyltrimethoxysilane (B3422404) and diethoxydimethylsilane, can produce coatings that are both mechanically resistant and hydrophobic. mdpi.com The incorporation of various organosilanes allows for fine-tuning of the final properties of the coating. mdpi.com The versatility of silane chemistry enables the creation of a wide array of functional surfaces for diverse industrial applications, from construction to electronics. specialchem.comgrace.com

Role in Catalysis (Beyond its own transformation)

While many reactions involve the transformation of this compound itself, the compound and its derivatives also play a crucial role in catalytic processes without being consumed. They can serve as foundational molecules for building active catalysts or as ligands that modulate the behavior of a metallic catalytic center.

Precursor for Organometallic Catalysts

Organometallic compounds are essential in homogeneous catalysis. researchgate.netmlsu.ac.in The synthesis of effective and specific catalysts often begins with carefully chosen precursor molecules. Organosilicon compounds, including this compound derivatives, can serve as these precursors. For example, a platinum(IV) complex, [Bis(aminomethyl)this compound]tetrachloroplatinum(IV), has been synthesized. ontosight.ai This compound, which incorporates the this compound structure, is of interest due to the well-established role of platinum complexes in catalysis. ontosight.ai Such precursors can be further modified or activated to generate the final catalytic species.

In a related context, organoaluminum compounds, which are often used in conjunction with organosilicon compounds, are key components of Ziegler-Natta catalysts for olefin polymerization. ketjen.com The synthesis of external donors for these catalyst systems can involve compounds like ethyltrimethylsilane (B1207187), a close structural relative of this compound. google.com This highlights the role of simple alkylsilanes as building blocks or modifying agents in the preparation of complex industrial catalysts.

Table 2: this compound Derivatives in Catalyst Systems

| Precursor/Ligand | Catalyst System/Complex | Potential Application | Reference |

| [Bis(aminomethyl)this compound] | [Bis(aminomethyl)this compound]tetrachloroplatinum(IV) | General catalysis, potential anticancer research | ontosight.ai |

| Ethyltrimethylsilane (analogue) | Ziegler-Natta Catalyst Systems | Olefin polymerization | google.com |

| This compound moiety as a ligand | Generic Transition-Metal Complexes | Various catalytic transformations (e.g., C-H functionalization) | rsc.org |

Ligand Design in Catalytic Systems

The ligands bound to a metal center in a catalyst are not passive components; they actively influence the catalyst's activity, selectivity, and stability. rsc.orgnih.gov The field of catalyst development places a strong emphasis on rational ligand design to achieve desired chemical transformations. rsc.org Silyl (B83357) ligands, which are classified as X-type ligands, possess unique σ-donating characteristics that can significantly enhance the reactivity and selectivity of transition-metal catalysts in various reactions. rsc.org

The this compound framework can be incorporated into more complex molecules that act as ligands. The aforementioned [Bis(aminomethyl)this compound]tetrachloroplatinum(IV) complex is a direct example where the derivative serves as a chelating ligand for the platinum center. ontosight.ai The nitrogen atoms of the aminomethyl groups and potentially the silicon atom coordinate with the metal, defining its reactive properties. ontosight.ai

Furthermore, advanced ligand design often uses bulky silyl groups to create a specific steric environment around the catalytic site. In one study on heterobimetallic bismuth–rhodium paddlewheel catalysts, large triisopropylsilyl (TIPS) groups were placed on the periphery of the ligands. nih.gov These bulky groups stabilize the chiral pocket of the catalyst through London dispersion forces, leading to outstanding selectivity in asymmetric reactions. While not this compound itself, this works demonstrates the powerful principle of using silyl groups in ligand design to control catalyst performance, a concept applicable to ligands derived from this compound. nih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Routes to Ethylmethylsilane

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for producing organosilanes, including this compound. mdpi.com The traditional Müller–Rochow process, while foundational to the silicone industry, is energy-intensive and often involves chlorinated intermediates. mdpi.com Future research is focused on chlorine-free routes and processes that minimize energy consumption and waste.

Key emerging strategies include:

Direct Synthesis with Alternative Reactants: Efforts are underway to adapt direct synthesis methods to use reactants that are less hazardous than the alkyl halides typically used. This includes exploring reactions between metallurgical silicon and alternative reagents in the presence of copper catalysts. mdpi.com

Catalytic Dehydrogenative Coupling: This approach offers a sustainable pathway by coupling hydrosilanes with alcohols, producing valuable alkoxysilanes and hydrogen as the only byproduct. csic.es Recent advancements have identified efficient cobalt-based catalysts that operate in green solvents under mild, room-temperature conditions. csic.es This methodology is a promising sustainable route for producing a variety of organosilanes. csic.es

Bio-Based Silicon Sources: A novel and highly sustainable approach involves using biogenic silica (B1680970), most notably derived from rice hull ash (RHA). researchgate.net Researchers are developing methods to convert this carbon-neutral, high-surface-area silica into essential silicon building blocks, sidestepping the high energy requirements and environmental impact of mining and processing quartz. researchgate.netcnr.it

These green routes represent a significant step towards a circular economy for silicon-based chemistry, reducing reliance on fossil fuels and hazardous chemicals. csic.es

Exploration of Novel Catalytic Transformations Mediated by this compound

As a hydrosilane, this compound is at the center of research into novel catalytic transformations, primarily in hydrosilylation reactions. This process, which involves the addition of a Si-H bond across an unsaturated bond, is fundamental for producing a vast range of organosilicon compounds. nih.govresearchgate.net While platinum-based catalysts have historically dominated the field, their high cost has spurred research into more sustainable alternatives. nih.govresearchgate.net

Emerging research in this area includes:

Earth-Abundant Metal Catalysis: There is a strong push to replace precious metal catalysts with complexes based on more abundant and less expensive metals like iron, cobalt, nickel, and manganese. nih.gov Cobalt-based catalysts, in particular, have shown high activity for the hydrosilylation of alkenes and alkynes, offering a more economical and sustainable process. nih.gov

Asymmetric Catalysis: A significant frontier is the development of catalytic systems for asymmetric hydrosilylation, which can create chiral organosilicon compounds. frontiersin.org These chiral molecules are valuable building blocks in organic synthesis and materials science. Recent breakthroughs include the use of organocatalysts for the enantioselective synthesis of tertiary silyl (B83357) ethers. frontiersin.org

Selective Reductions: Hydrosilanes like triethylsilane are recognized as mild and selective reducing agents in organic synthesis. msu.edu Future work will likely extend these applications to this compound, leveraging its reactivity for the selective reduction of functional groups such as amides, which can be achieved using transition-metal-free catalytic protocols. researchgate.net

These advancements are expanding the synthetic utility of this compound, positioning it as a versatile reagent for creating complex molecules and functional materials with high precision and efficiency.

Advancements in Computational Modeling for Predictive Chemistry of this compound

Computational chemistry has become an indispensable tool for accelerating research in organosilane chemistry. hilarispublisher.comatomistica.online By simulating molecular behavior, scientists can predict properties and reaction outcomes, saving significant time and resources compared to purely experimental work. atomistica.onlinemit.edu For this compound, these predictive models are providing deep insights into its fundamental characteristics.

Key areas of advancement include:

Thermochemical and Reactivity Prediction: Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict the reactivity, stability, and electronic structure of organosilanes. innovationforever.comresearchgate.netresearchgate.net These methods can determine global reactivity parameters, adsorption energies on surfaces, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding corrosion protection mechanisms and catalytic activity. innovationforever.com A theoretical study has been conducted on the activation of ethylsilane (B1580638) by the iron ion (Fe+). dntb.gov.ua

Spectroscopic and Property Prediction: Computational protocols have been developed to accurately predict spectroscopic data, such as the 29Si NMR chemical shifts of organosilanes. rsc.org These predictions are invaluable for identifying transient species and elucidating reaction mechanisms. rsc.org

Modeling of Decomposition and Synthesis: Researchers use computational modeling to understand the thermal decomposition kinetics of silane (B1218182) precursors, which is critical for controlling the synthesis of materials like silicon carbide through Chemical Vapor Deposition (CVD). researchgate.net Similarly, group additivity methodologies based on ab initio calculations are being developed to predict the thermochemistry of organosilanes, aiding in the design of synthesis processes. researchgate.net

The table below summarizes some computational methods and their applications in organosilane research, which are directly relevant to the study of this compound.

| Computational Method | Application in Organosilane Chemistry | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity | Adsorption energies, electronic structures, vibrational frequencies | innovationforever.comresearchgate.net |

| G4, CBS-QB3 (Composite Methods) | Calculating thermochemistry | Standard enthalpy of formation, entropy, heat capacities | researchgate.net |

| MPW1K/IGLO-III | Predicting NMR spectra | 29Si NMR chemical shifts | rsc.org |

| Machine Learning (ML) Potentials | Simulating complex systems, predicting SEI formation | Interatomic potentials, thermodynamic landscapes | escholarship.org |

These advanced computational tools are transforming materials science from a descriptive to a predictive field, enabling the rational design of this compound-based systems for specific applications. hilarispublisher.commit.edu

Integration of this compound in Next-Generation Advanced Materials

The unique properties of the C-Si bond make organosilanes, including this compound, valuable components in advanced materials. Research is focused on incorporating this compound into polymers, coatings, and composites to enhance their thermal stability, durability, and functionality.

Specific emerging applications include:

High-Performance Polymers: this compound derivatives are being used as monomers to create novel polymers with tailored properties. For example, bis(4-(4-aminophenoxy)phenyl)this compound is a precursor for synthesizing poly(ether-imide)s, which are high-performance thermoplastics. researchgate.net Similarly, poly(esters) containing the ethylmethylsilyl group [-Si(CH3)(CH2CH3)-] in their main chain have been synthesized, with the specific structure influencing the polymer's thermal properties and viscosity. researchgate.net

Advanced Coatings and Composites: Silanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic substrates in composites. labinsights.nlscispace.com this compound derivatives can be integrated into protective coatings to enhance corrosion resistance, mechanical strength, and durability. mdpi.comgoogle.com These hybrid coatings are crucial for protecting metals in demanding environments. mdpi.comresearchgate.net

Precursors for Ceramics and Thin Films: In the semiconductor industry, ethylsilane is used as a precursor for depositing silicon-containing films via methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). epo.org These films serve as crucial dielectric and passivation layers in microelectronic devices. epo.orggoogle.com

The integration of this compound into these materials leverages its hybrid organic-inorganic nature to create next-generation products with superior performance characteristics.

Interdisciplinary Research at the Interface of Organosilane Chemistry and Other Fields

The future of this compound is intrinsically linked to interdisciplinary research that merges organosilane chemistry with fields like nanotechnology, materials science, and electronics. conicet.gov.ar This convergence is creating novel materials and devices with unprecedented capabilities.

Key interdisciplinary frontiers include:

Nanotechnology: Silane coupling agents are fundamental to nanotechnology, where they are used to modify the surface of nanoparticles. labinsights.nl This functionalization enhances the compatibility between nanoparticles and polymer matrices, leading to high-performance nanocomposites. labinsights.nlmdpi.com Organosilanes can also be used to create luminescent nanoparticles and functional nanoplatforms for a variety of applications. conicet.gov.ar

Electronics and Energy: The unique properties of silicon-containing materials are being harnessed for next-generation electronics and energy storage. hilarispublisher.com Conductive polymers integrated with organosilanes are being developed for flexible electronics, sensors, and supercapacitors. primescholars.com Furthermore, materials derived from silanes are being explored for applications in batteries and other energy harvesting devices. mdpi.commdpi.comfrontiersin.org

Biomedical Materials: The chemistry of silanes at interfaces is critical in the development of dental polymers and composites, where they ensure the durability and performance of the final product. nih.gov This demonstrates the potential for this compound derivatives in creating biocompatible materials for medical applications. nih.gov

This cross-pollination of disciplines is essential for translating the fundamental properties of this compound into practical, high-impact technologies that address modern challenges in energy, electronics, and healthcare.

Q & A

Q. What are the recommended methods for synthesizing Ethylmethylsilane in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via hydrosilylation reactions or alkylation of chlorosilanes. Key steps include controlling reaction temperature (e.g., 60–80°C) and using inert atmospheres to prevent oxidation. Purity optimization involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) and characterization via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm >98% purity. Cross-referencing with PubChem data (e.g., molecular formula C₃H₁₀Si) ensures structural validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?

Fourier-transform infrared spectroscopy (FTIR) identifies Si–H and Si–C bonds (peaks at ~2100 cm⁻¹ and 1250 cm⁻¹, respectively). NMR spectroscopy (¹H, ¹³C, and ²⁹Si) resolves methyl and ethyl group environments, with ²⁹Si NMR showing a characteristic δ −10 to −20 ppm for Si centers. Mass spectrometry (MS) confirms molecular weight (74.2 g/mol) and fragmentation patterns .

Q. How does this compound’s reactivity compare to structurally similar organosilanes like trimethylsilane or phenyldimethylsilane?

this compound exhibits moderate reactivity due to its mixed alkyl groups. Unlike trimethylsilane (higher volatility, lower thermal stability), it participates selectively in hydrosilylation with alkenes. Compared to phenyldimethylsilane, its lack of aromaticity reduces steric hindrance, enabling faster reaction kinetics in cross-coupling applications .

Advanced Research Questions

Q. What methodologies are employed to assess this compound’s thermal stability, and how do varying conditions impact experimental reproducibility?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate 10°C/min) quantifies decomposition temperatures (>200°C in inert conditions). Differential scanning calorimetry (DSC) detects exothermic peaks indicative of oxidative degradation. Reproducibility requires strict moisture exclusion (e.g., glovebox use) and standardized heating protocols to minimize batch-to-batch variability .

Q. How can computational modeling integrate with experimental data to predict this compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in hydrosilylation, predicting regioselectivity. Coupling these with experimental kinetic studies (e.g., Arrhenius plots) validates activation energies. Machine learning tools like retrosynthesis algorithms (e.g., Template_relevance Reaxys) propose synthetic pathways for untested substrates .

Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in this compound studies?

Systematic error analysis includes verifying computational parameters (basis sets, solvent models) and replicating experiments under controlled conditions (e.g., humidity <1 ppm). Confounding variables, such as trace catalysts, are identified via control experiments. Meta-analyses of published data (e.g., PubChem, ECHA) highlight consensus trends .

Q. How can researchers design experiments to evaluate this compound’s interactions with biological macromolecules while minimizing confounding variables?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values). Confounding factors (e.g., solvent polarity) are mitigated by using phosphate-buffered saline (PBS) at physiological pH. Negative controls (e.g., silane-free systems) isolate specific interactions .

Q. What advanced analytical techniques elucidate reaction mechanisms involving this compound in hydrosilylation?

In situ infrared spectroscopy tracks Si–H bond cleavage during catalysis. Electron paramagnetic resonance (EPR) detects radical intermediates in photo-initiated reactions. Kinetic isotope effects (KIE) using deuterated analogs differentiate between concerted and stepwise mechanisms .

Methodological Considerations

- Data Contradiction Analysis : Compare results across databases (e.g., NIST, PubChem) and apply statistical tests (e.g., chi-square for categorical data) to identify outliers. Transparent reporting of experimental conditions (e.g., catalyst loading, solvent purity) aids reproducibility .

- Systematic Reviews : Use PRISMA guidelines to synthesize findings from heterogeneous studies. Tools like Covidence streamline screening, while dose-response meta-analyses quantify reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.